molecular formula C8H3ClN2 B101201 4-Chlorophthalonitrile CAS No. 17654-68-1

4-Chlorophthalonitrile

Cat. No.: B101201
CAS No.: 17654-68-1
M. Wt: 162.57 g/mol
InChI Key: SZSLISKYJBQHQC-UHFFFAOYSA-N
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Description

4-Chlorophthalonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in the synthesis of dyes, pigments, and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalonitrile can be synthesized through various methods. One common method involves the oxidative ammonolysis of 4-chloro-o-xylene. This process typically uses a catalyst such as V-Sb-Bi-Cr/γ-Al2O3 at elevated temperatures . Another method involves the reaction of 4-chlorobenzonitrile with cyanogen bromide in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorophthalonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromophthalonitrile
  • 4-Phenylphthalonitrile
  • 4-Methylphthalonitrile

Comparison: 4-Chlorophthalonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, 4-bromophthalonitrile has a bromine atom instead of chlorine, which affects its reactivity and the types of reactions it can undergo. Similarly, 4-phenylphthalonitrile and 4-methylphthalonitrile have different substituents that influence their chemical behavior .

Properties

IUPAC Name

4-chlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSLISKYJBQHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170150
Record name 4-Chloro-1,2-dicyanobenzene
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Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17654-68-1
Record name 4-Chloro-1,2-benzenedicarbonitrile
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Record name 4-Chloro-1,2-dicyanobenzene
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Record name 17654-68-1
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Record name 4-Chloro-1,2-dicyanobenzene
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Record name 4-chloro-1,2-dicyanobenzene
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Record name 4-CHLORO-1,2-DICYANOBENZENE
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Synthesis routes and methods

Procedure details

To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel, is charged 166.5 g (1 mole) of 4-chlorotetrahydrophthalonitrile and 75 g of chlorobenzene. The mixture is heated to 100°-110° C. with stirring. Bromine, 320 g (2 moles), is added dropwise into the mixture in a sub-surface manner. The red color of bromine dissipates quickly and a gas evolution starts. After about 240 g of bromine is added, the pot temperature is heated to 135° C. The addition of bromine continues until completion. The pot temperature is then raised to 165°-170° C. for 2-4 hours. During this period an additional amount of bromine, such as about 10 to 15 g, may be added to complete the conversion of 4-chlorotetrahydro-phthalonitrile. A good yield of 4-chlorophthalonitrile can be obtained by distilling out the chlorobenzene.
Name
4-chlorotetrahydrophthalonitrile
Quantity
166.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-chlorotetrahydro-phthalonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-Chlorophthalonitrile in the synthesis of phthalocyanines?

A1: this compound serves as a key starting material in the synthesis of substituted phthalocyanines. [, ] These substituted phthalocyanines, due to their unique photophysical and electrochemical properties, find applications in various fields, including dye-sensitized solar cells, photodynamic therapy, and as catalysts.

Q2: Can you provide an example of how the structure of a phthalocyanine derivative synthesized from this compound influences its properties?

A2: In the study by [], researchers used this compound to synthesize a novel sulfonaphthylazophenoxyphthalonitrile derivative. This derivative was further used to create a phthalocyanine complex. The introduction of the sulfonaphthylazophenoxy group significantly impacted the phthalocyanine's properties, leading to changes in its solubility and aggregation behavior compared to unsubstituted phthalocyanines. These property modifications are crucial for optimizing phthalocyanines for specific applications.

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